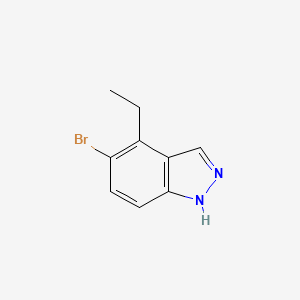

5-bromo-4-ethyl-1H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrN2 |

|---|---|

Molecular Weight |

225.08 g/mol |

IUPAC Name |

5-bromo-4-ethyl-1H-indazole |

InChI |

InChI=1S/C9H9BrN2/c1-2-6-7-5-11-12-9(7)4-3-8(6)10/h3-5H,2H2,1H3,(H,11,12) |

InChI Key |

NITAZIUYMOVOFU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC2=C1C=NN2)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 5 Bromo 4 Ethyl 1h Indazole

Halogen-Mediated Reactivity at the Bromine Atom

The bromine atom attached to the C5 position of the indazole ring is a primary site for a variety of important chemical reactions. Its presence allows for the introduction of new functional groups and the construction of more complex molecular architectures through several key transformation types.

Nucleophilic Substitution Reactions

While direct nucleophilic aromatic substitution (SNAr) on bromoindazoles can be challenging, these reactions can be facilitated under specific conditions. The reactivity is influenced by the electron-withdrawing nature of the indazole ring and can be enhanced by the presence of activating groups or the use of strong nucleophiles and catalysts. For instance, reactions with phenols can proceed in the presence of a base to yield aryloxy-indazoles. acs.org Copper-catalyzed coupling reactions also provide a pathway for nucleophilic substitution, allowing for the introduction of various nitrogen-based nucleophiles. dntb.gov.ua

Cross-Coupling Reactions (e.g., Suzuki, Stille)

The bromine atom at the C5 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction is a highly effective method for creating C-C bonds by coupling the bromoindazole with various organoboronic acids. rsc.org The use of palladium catalysts, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), has been shown to be particularly efficient, leading to high yields of the coupled products. nih.govresearchgate.net These reactions are crucial for synthesizing biaryl and heteroaryl indazole derivatives, which are of significant interest in medicinal chemistry. rsc.orgnih.gov

Stille Coupling: Although less commonly cited for this specific substrate in the provided results, Stille coupling, which utilizes organotin reagents, represents another powerful palladium-catalyzed method for forming C-C bonds at the C5 position.

The table below summarizes typical conditions for Suzuki cross-coupling reactions involving bromoindazoles.

| Reaction Component | Example Reagent/Condition | Role in Reaction |

| Bromoindazole | 5-bromo-4-ethyl-1H-indazole | Aryl halide substrate |

| Coupling Partner | Arylboronic acid | Source of new carbon framework |

| Catalyst | Pd(dppf)Cl₂ | Facilitates the catalytic cycle |

| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid |

| Solvent | Dimethoxyethane (DME), 1,4-Dioxane/Water | Provides the reaction medium |

Reduction Reactions

The bromine atom can be selectively removed through reduction reactions, a process known as dehalogenation. This transformation is valuable for synthesizing the corresponding 4-ethyl-1H-indazole from its brominated precursor. Catalytic hydrogenation, using a palladium catalyst and a hydrogen source, is a common and efficient method to achieve this conversion.

Reactions Involving the Ethyl Group

The ethyl group at the C4 position is generally less reactive than the bromine atom or the indazole ring itself. However, under specific conditions, it can undergo transformations typical of alkyl-aromatic side chains. These reactions can include benzylic oxidation to form a corresponding acetyl or carboxylic acid derivative, or free-radical halogenation, although these transformations require harsh conditions that might affect other parts of the molecule.

Electrophilic and Nucleophilic Reactions of the Indazole Ring System

The indazole ring is an aromatic system with a unique distribution of electron density, making it susceptible to both electrophilic and nucleophilic attack. austinpublishinggroup.com

Electrophilic Substitution: Indazoles can undergo electrophilic substitution reactions such as nitration, halogenation, and acylation. The position of substitution is directed by the existing substituents. For instance, halogenation often occurs at the C3 position. chim.it Nitration has also been reported to occur at the C3 and C7 positions. chim.it

Nucleophilic Reactions: The indazole ring itself is relatively electron-rich, making direct nucleophilic attack less common unless activated by strong electron-withdrawing groups. However, the nitrogen atoms of the pyrazole (B372694) moiety are nucleophilic. Alkylation and acylation reactions typically occur at the N1 or N2 positions, with the regioselectivity being highly dependent on the reaction conditions, the nature of the electrophile, and the substituents on the indazole core. austinpublishinggroup.comnih.gov

Regioselectivity in Further Substitutions on the Indazole Core

When 5-bromo-4-ethyl-1H-indazole undergoes further substitution, the regiochemical outcome is governed by the directing effects of the existing bromo and ethyl groups, as well as the inherent reactivity of the indazole nucleus.

N-Alkylation/N-Acylation: The alkylation or acylation of the indazole nitrogen is a common reaction, leading to a mixture of N1 and N2 isomers. nih.gov The ratio of these isomers is influenced by factors such as the base, solvent, and the electrophile used. For example, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1 alkylation for many substituted indazoles. nih.gov Conversely, bulky substituents at the C7 position can direct alkylation to the N2 position. nih.gov

C3-Functionalization: The C3 position of the indazole ring is a common site for functionalization. nih.gov For N-protected indazoles, methods like directed metalation followed by reaction with an electrophile can introduce substituents specifically at this position. chim.it Radical additions can also be effective at the C3 position. rsc.org

The interplay of electronic and steric effects from the 4-ethyl and 5-bromo substituents will ultimately determine the precise regioselectivity in any further substitution reaction on the indazole core. For example, the electron-withdrawing nature of the bromine atom can influence the acidity of the N-H proton and the nucleophilicity of the ring, while the steric bulk of the adjacent ethyl group can hinder substitution at nearby positions.

Mechanistic Biological Activity and Receptor Interactions of Indazole Derivatives

Indazole Scaffold as a Pharmacophore in Receptor Modulators

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The indazole nucleus is a key pharmacophore in a variety of synthetic compounds that modulate receptor activity. nih.gov Its structural features allow it to bind to various receptors, influencing their function and downstream signaling pathways.

Indazole derivatives have been identified as modulators for several receptor types:

Cannabinoid Receptors (CB1): Certain synthetic cannabinoid receptor agonists (SCRAs) feature an indazole core. This scaffold is crucial for their high affinity and potency at the CB1 receptor. Structural studies suggest the indazole ring interacts with key "twin toggle switch" residues, stabilizing the active conformation of the receptor. researchgate.net

Estrogen Receptors (ERα): In the context of breast cancer, the estrogen receptor alpha (ERα) is a critical therapeutic target. Indazole-based structures have been investigated as selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs). ugm.ac.idnih.gov For instance, thieno[2,3-e]indazole derivatives have been developed as potent oral SERDs, demonstrating significant antitumor efficacy by promoting the degradation of the ERα protein. nih.gov

Receptor Tyrosine Kinases (RTKs): The indazole scaffold is a cornerstone in the design of inhibitors for numerous receptor tyrosine kinases, which are crucial in cancer cell signaling. Marketed drugs like Pazopanib and Axitinib are indazole-based multi-targeted tyrosine kinase inhibitors that target VEGFR-1, -2, and -3, PDGFR-α and -β, and c-KIT, playing a vital role in angiogenesis and tumor growth. pnrjournal.combiotech-asia.org

The versatility of the indazole scaffold allows for chemical modifications at various positions, enabling the fine-tuning of binding affinity and selectivity for different receptors. This adaptability makes it a valuable component in the design of novel receptor modulators for a wide range of therapeutic applications. nih.govnih.gov

Enzyme Inhibition Mechanisms Associated with Indazole Compounds

Indazole derivatives are prominent in the field of enzyme inhibition, targeting a wide array of enzymes involved in critical pathological processes, particularly in oncology and infectious diseases. nih.govnih.gov The scaffold's ability to form pivotal interactions, such as hydrogen bonds with the hinge region of kinases, makes it a privileged structure for inhibitor design. pharmablock.com

Tyrosine kinases are a large family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to tyrosine residues on protein substrates, a fundamental step in cellular signal transduction. nih.gov Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.gov The indazole scaffold is a key feature in numerous potent and selective tyrosine kinase inhibitors (TKIs). biotech-asia.org

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. biotech-asia.org Many indazole derivatives have been developed as potent VEGFR-2 inhibitors. biotech-asia.orgnih.gov For example, a series of quinazoline (B50416) derivatives of indazole showed excellent activity against VEGFR-2, with some compounds exhibiting IC₅₀ values in the low nanomolar range, superior to the reference drug sorafenib (B1663141). rsc.org Axitinib, an FDA-approved drug, is an indazole-based inhibitor of VEGFR-1, -2, and -3. biotech-asia.org

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical receptor tyrosine kinase implicated in cancer. Indazole-based compounds have been designed as covalent EGFR inhibitors, showing significant effects against drug-resistant mutants. The indazole scaffold provides the ideal chemical and spatial characteristics to fit within the ATP-binding site without steric hindrance. pharmablock.com

FGFRs Inhibition: Fibroblast Growth Factor Receptors (FGFRs) are a subfamily of receptor tyrosine kinases whose deregulation is linked to various cancers. nih.gov Structure-activity relationship studies on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives identified potent FGFR1 inhibitors. nih.gov Further optimization of indazole derivatives has led to compounds with IC₅₀ values against FGFR1 as low as 3.3 nM. nih.gov

The following table summarizes the activity of selected indazole derivatives against various tyrosine kinases.

| Compound Class | Target Kinase | Key Findings | IC₅₀ Values |

| Quinazoline-Indazoles | VEGFR-2 | More potent than sorafenib due to methoxy (B1213986) groups. | 5.4 - 7 nM |

| 3-Aminoindazoles (AKE-72) | Pan-Tyrosine Kinase | Significant inhibition against a panel of 18 oncogenic kinases. | <0.51 nM (BCR-ABL) |

| Indazole-Pyrimidines | VEGFR-2 | Sulfonamide groups enhanced activity. | 34.5 nM |

| 6-Aryl-1H-Indazoles | FGFR1 | Potent enzymatic inhibition. | 3.3 - 69.1 nM |

| Benzimidazole-Indazoles | FLT3 / FLT3-D835Y | Potent activity against wild-type and mutant FLT3. | 0.199 - 0.941 nM |

This table is for illustrative purposes and represents data from multiple studies on various indazole derivatives. nih.govnih.govnih.govnih.govsemanticscholar.org

Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and transcription, making it a well-validated target for antibacterial agents. nih.govacs.org This enzyme consists of two subunits: GyrA, which handles DNA breakage and reunion, and GyrB, which contains the ATP-binding site. acs.org Indazole derivatives have emerged as a novel class of inhibitors targeting the GyrB subunit. nih.govnih.gov

Through structure-based drug design, a pyrazolopyridone hit was optimized into an indazole scaffold, leading to the discovery of potent GyrB inhibitors. acs.orgresearchgate.net These indazole derivatives demonstrate excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant strains. nih.govacs.org Molecular docking studies have shown that these compounds can form excellent bonding interactions with the active site of the DNA gyrase enzyme. pnrjournal.com

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. nih.gov This action leads to a more compact chromatin structure, repressing gene transcription. nih.gov The aberrant activity of HDACs is linked to cancer, making them a significant target for anticancer drug development. rsc.org

Several novel indazole-based compounds have been designed and synthesized as potent HDAC inhibitors. rsc.orgnih.gov

N-hydroxypropenamides bearing indazole moieties have shown potent HDAC inhibition and cytotoxicity, with activities comparable to the reference compound SAHA (Vorinostat). rsc.org These compounds demonstrated 2- to 30-fold more potent inhibitory activity against the HDAC6 isoform. rsc.org

Indazole-based HDAC6 inhibitors with modified zinc-binding groups (ZBGs) have been developed. One such compound with a hydroxamic acid ZBG emerged as a selective and potent HDAC6 inhibitor with an IC₅₀ of 1.8 nM. nih.gov

Fragment-based virtual screening has led to the identification of indazole derivatives 15k and 15m as potent inhibitors of HDAC1, HDAC2, and HDAC8, with IC₅₀ values in the low single-digit nanomolar range. nih.gov These compounds were shown to up-regulate the levels of acetylated α-tubulin and histone H3, arrest the cell cycle, and promote apoptosis in cancer cell lines. nih.gov

| Compound Series | Target HDACs | Key Findings | IC₅₀ Values |

| (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides | HDAC6 | Showed 2- to 30-fold more potent inhibition against HDAC6. | 0.126 to 3.750 μM (cytotoxicity) |

| Indazole-based inhibitors with hydroxamic acid ZBG | HDAC6 | Selective and potent inhibition. | 1.8 ± 0.3 nM |

| Indazole derivatives 15k and 15m | HDAC1, HDAC2, HDAC8 | Potent inhibition identified through virtual screening. | 2.7 - 4.2 nM |

This table is for illustrative purposes and represents data from multiple studies on various indazole derivatives. rsc.orgnih.govnih.gov

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. aboutscience.eunih.gov This system is crucial for regulating virulence, biofilm formation, and antimicrobial resistance (AMR). aboutscience.eudistantreader.org A key enzyme in the QS pathway of many bacteria is S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN or Pfs). aboutscience.eu This enzyme is involved in the synthesis of autoinducers, the signaling molecules used in QS. aboutscience.eu Inhibiting SAH/MTAN is therefore an attractive strategy for developing anti-quorum sensing and antimicrobial agents. distantreader.org

Research has shown that indazole derivatives can effectively inhibit SAH/MTAN-mediated quorum sensing. aboutscience.eudistantreader.org Structure-guided design has led to the development of 5-aminoindazole (B92378) derivatives that are low-nanomolar inhibitors with broad-spectrum antimicrobial activity. aboutscience.eudistantreader.org X-ray crystallography of these inhibitors co-crystallized with SAH/MTAN from E. coli has revealed the specific binding modes, providing a structural basis for further optimization of these compounds. aboutscience.eu Quantitative structure-activity relationship (QSAR) and molecular docking studies have been used to explore the essential structural features of indazole compounds responsible for their inhibitory mechanisms against SAH/MTAN. aboutscience.eudistantreader.org

Beyond the well-studied tyrosine kinases, the indazole scaffold has proven effective in inhibiting other classes of kinases that are critical to cancer cell survival and proliferation.

PI3K/AKT/mTOR Pathway: This signaling pathway is one of the most frequently activated pathways in human cancers, regulating cell growth, proliferation, and survival. nih.gov A series of 3-amino-1H-indazole derivatives were synthesized and found to possess broad-spectrum antiproliferative activity against various cancer cell lines, with one compound, W24, showing IC₅₀ values in the sub-micromolar to low micromolar range. nih.gov Mechanistic studies confirmed that this compound exerts its antitumor effects by targeting the PI3K/AKT/mTOR pathway, leading to cell cycle arrest and apoptosis. nih.gov

JAK Family Kinases: The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a crucial role in cytokine signaling pathways that are often dysregulated in inflammatory diseases and cancers. Phenylacetamide-1H-imidazol-5-one derivatives, which can be seen as scaffold hops from other kinase inhibitor templates, have been shown to downregulate several kinases, including members of the JAK family. nih.gov

Aurora Kinases: These are a family of serine/threonine kinases that are key regulators of mitosis. Novel amide derivatives of indazole have been reported as inhibitors of Aurora kinases, with some compounds showing IC₅₀ values below 1 μM. rsc.org

This broad kinase inhibitory profile underscores the utility of the indazole scaffold as a versatile platform for developing targeted cancer therapeutics. nih.govnih.gov

Allosteric Receptor Modulation by Indazole Derivatives

Indazole derivatives have emerged as significant allosteric modulators, capable of binding to a site on a receptor distinct from the primary (orthosteric) binding site. This interaction can alter the receptor's conformation, thereby modifying the binding or efficacy of the endogenous ligand. This mechanism offers a more nuanced approach to receptor modulation compared to direct agonism or antagonism.

Cannabinoid Receptor (CB1/CB2) Interactions

Indazole derivatives are prominent among synthetic cannabinoid receptor agonists (SCRAs), which activate cannabinoid receptors CB1 and CB2. researchgate.net Many of these compounds, particularly indazole-3-carboxamides, act as potent agonists at both CB1 and CB2 receptors. researchgate.net The interaction is complex, with some derivatives showing partial agonism, which may offer a better therapeutic index by reducing psychiatric effects while providing therapeutic benefits in conditions like inflammatory diseases and pain. bohrium.comnih.gov Research indicates that the (S)-enantiomers of chiral indazole-3-carboxamides generally exhibit higher potency at both CB1 and CB2 receptors compared to their (R)-enantiomer counterparts. researchgate.net The development of these modulators has led to compounds like AB-CHMINACA and AB-FUBINACA, which are high-potency agonists at both receptors. researchgate.net

Table 1: Cannabinoid Receptor Activity for Select Indazole Derivatives

| Compound | Receptor | Activity (EC₅₀) | Efficacy (Eₘₐₓ) |

|---|---|---|---|

| ADB-FUBINACA | CB1 / CB2 | 0.69 nM / 0.59 nM | ~3-fold higher than JWH-018 at CB1 |

| AM-2201 | CB1 | 23.5 nM | 98.8% |

| 5F-MDMB-PICA | CB1 / CB2 | 3.26 nM / 0.87 nM | ~3-fold higher than JWH-018 |

Chemokine Receptor (CCR4/CCR5) Antagonism

A series of indazole arylsulfonamides have been identified as allosteric antagonists of the CC-chemokine receptor 4 (CCR4). acs.orgnih.gov These compounds bind to an intracellular allosteric site on the receptor, a mechanism that may be common to other chemokine receptors or even class A G-protein-coupled receptors (GPCRs) in general. acs.org Dual CCR2/CCR5 inhibition is also a promising strategy for treating inflammatory diseases, and certain antagonists with a triazolopyrimidinone (B1258933) scaffold have been shown to bind to the intracellular site of these receptors. acs.org The development of small-molecule antagonists for CCR5 and CXCR4 is also a key area in anti-HIV-1 drug discovery, as these receptors act as co-receptors for viral entry. nih.gov

NMDA Receptor (GluN2B) Antagonism

Indazole derivatives have been developed as potent and selective negative allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. acs.orgnih.gov These antagonists, such as ifenprodil (B1662929) and its analogues, bind to the interface of the GluN1 and GluN2B N-terminal domains. acs.orgpatsnap.com This allosteric inhibition is noncompetitive and can prevent the overstimulation of the receptor, which is implicated in numerous neurological disorders. acs.orgbioworld.com The indazole moiety in these compounds can act as a bioisosteric replacement for a phenol (B47542) group, maintaining high affinity for the GluN2B subunit while improving metabolic stability by avoiding rapid glucuronidation. acs.org This interaction is believed to induce a conformational change that ultimately leads to the closing of the receptor's ion channel. nih.gov

Structure-Activity Relationship (SAR) Studies for Indazole Compounds

Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of indazole derivatives. These studies systematically modify the chemical structure to understand how different functional groups and their positions on the indazole core affect biological activity. nih.gov

Impact of Alkyl Group Positions and Modifications on Receptor Binding

The position and nature of alkyl groups on the indazole ring are critical determinants of receptor interaction and activity. For synthetic cannabinoids, N-alkylation of the indazole scaffold is a key structural feature. beilstein-journals.org SAR studies reveal that alkylation at the N-1 position of the indazole ring generally leads to high-potency cannabinoid receptor agonists, whereas the corresponding N-2 alkylated regioisomers often demonstrate significantly lower potency. researchgate.netdntb.gov.ua

For CCR4 antagonists, substitutions at the C4, C5, C6, and C7 positions have been explored. Methoxy or hydroxyl groups were found to be the more potent substituents at the C4 position. acs.orgnih.gov At the C5, C6, and C7 positions, only small groups were tolerated, with C6 analogues being preferred. acs.orgnih.gov The presence of an ethyl group at the C4 position, as in 5-bromo-4-ethyl-1H-indazole, would need to be specifically evaluated, but these findings suggest that substitutions at this position are influential. Furthermore, modifications to alkyl groups on side chains can convert full agonists into partial agonists, which can fine-tune the pharmacological profile and improve therapeutic potential by, for example, limiting brain penetrance and psychiatric side effects. bohrium.comnih.gov

Table 2: Summary of SAR Findings for Indazole Derivatives

| Receptor Target | Structural Modification | Effect on Activity |

|---|---|---|

| Cannabinoid (CB1/CB2) | N-1 alkylation vs. N-2 alkylation | N-1 isomers are significantly more potent agonists. researchgate.net |

| Cannabinoid (CB1/CB2) | (S)-enantiomer vs. (R)-enantiomer | (S)-enantiomers generally show enhanced potency. researchgate.net |

| Chemokine (CCR4) | C4-position substitution | Methoxy or hydroxyl groups increase potency. nih.gov |

| Chemokine (CCR4) | C5, C6, C7-position substitution | Small groups are tolerated; C6 is the preferred position. nih.gov |

Chiral Selectivity in Receptor Interactions

The phenomenon of chirality plays a pivotal role in the interaction between drug molecules and their biological targets. For indazole derivatives, the presence of one or more stereocenters can lead to significant differences in pharmacological activity between enantiomers. This stereoselectivity arises from the three-dimensional nature of receptor binding sites, which can preferentially accommodate one enantiomer over the other. The differential binding affinity and/or efficacy between stereoisomers can have profound implications for a compound's therapeutic effects and its potential for off-target interactions.

Research into various indazole derivatives has consistently demonstrated the importance of stereochemistry in their biological activity. For instance, in the realm of synthetic cannabinoid receptor agonists, which include many indazole-based compounds, the (S)-enantiomer often exhibits significantly higher potency at both the CB1 and CB2 receptors compared to its (R)-counterpart. frontiersin.org This suggests a specific spatial arrangement of substituents on the chiral center is crucial for optimal interaction with the receptor's binding pocket.

The degree of enantiomeric selectivity can be influenced by the specific structural features of the indazole derivative. For example, the nature of the substituent at the 3-position of the indazole core and the side chain attached to the carboxamide group can impact the chiral recognition by the receptor. It has been observed that for some indazole-3-carboxamides, the difference in potency between enantiomers is more pronounced for compounds containing an amine moiety compared to those with an ester moiety. frontiersin.org

While direct studies on the chiral selectivity of 5-bromo-4-ethyl-1H-indazole are not extensively available in the public domain, the principles derived from structurally related indazole compounds provide a strong basis for inferring its likely behavior. The presence of a chiral center, which would be introduced by certain derivatizations of the core structure, would necessitate the separation and independent biological evaluation of the enantiomers to fully characterize their pharmacological profiles. The use of chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, is a standard and effective method for resolving enantiomers of indazole derivatives. frontiersin.org

The following table summarizes the differential activity of enantiomers for representative indazole derivatives, illustrating the principle of chiral selectivity at cannabinoid receptors.

| Compound | Enantiomer | Receptor | Potency (EC50) | Potency Difference (fold) |

| AMB-FUBINACA | (S) | CB1 | 0.69 nM | 11.6 |

| (R) | CB1 | 7.98 nM | ||

| (S) | CB2 | 0.23 nM | 1.5 | |

| (R) | CB2 | 0.35 nM | ||

| AB-FUBINACA | (S) | CB1 | 1.29 nM | 6.1 |

| (R) | CB1 | 7.91 nM | ||

| (S) | CB2 | 0.22 nM | 18.2 | |

| (R) | CB2 | 4.01 nM | ||

| 5F-MDMB-PINACA | (S) | CB1 | 0.13 nM | 114 |

| (R) | CB1 | 14.8 nM | ||

| (S) | CB2 | 0.08 nM | 63.5 | |

| (R) | CB2 | 5.08 nM | ||

| AB-CHMINACA | (S) | CB1 | 0.49 nM | 10.4 |

| (R) | CB1 | 5.11 nM | ||

| (S) | CB2 | 0.17 nM | 27.1 | |

| (R) | CB2 | 4.61 nM |

This table is generated based on data for illustrative indazole derivatives to demonstrate the concept of chiral selectivity. frontiersin.org

The data clearly indicates that for these structurally related compounds, the (S)-enantiomers are consistently more potent than the (R)-enantiomers at both CB1 and CB2 receptors, although the magnitude of this difference varies. This underscores the critical importance of considering stereochemistry in the design and evaluation of novel indazole-based compounds.

Theoretical and Computational Chemistry Studies of Indazole Systems

Quantum Chemical Calculations (DFT, Ab Initio) for Indazole Derivatives

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure and properties of indazole derivatives. researchgate.netresearchgate.net These methods are used to optimize molecular geometries, calculate energy levels, and predict spectroscopic data. jmaterenvironsci.comnih.gov For instance, DFT calculations using the B3LYP functional with a 6-311G basis set have been successfully employed to study various indazole-3-carboxylate derivatives, providing reliable predictions of their electronic properties and chemical shifts. researchgate.netresearchgate.net Such studies are crucial for understanding the fundamental nature of compounds like 5-bromo-4-ethyl-1H-indazole.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.comwikipedia.org

In studies of various indazole derivatives, DFT calculations have been used to determine these orbital energies. nih.gov For a molecule like 5-bromo-4-ethyl-1H-indazole, the HOMO is expected to be localized primarily on the electron-rich indazole ring system, while the LUMO would be distributed across the molecule. The energy gap provides insight into the molecule's potential for intramolecular charge transfer and its bioactivity. irjweb.com

Table 1: Representative Frontier Molecular Orbital Energies for Indazole Derivatives This table presents example data from related compounds to illustrate the concepts of HOMO, LUMO, and Energy Gap analysis, as specific values for 5-bromo-4-ethyl-1H-indazole are not available in the cited literature.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Indazole Derivative 8a | -6.2967 | -1.8096 | 4.4871 | irjweb.comnih.gov |

| Indazole Derivative 8c | -6.4123 | -1.7954 | 4.6169 | nih.gov |

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.govresearchgate.net In MEP maps, red-colored regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov For indazole derivatives, MEP analysis typically highlights the nitrogen and oxygen atoms as electrophilic sites and hydrogen atoms as nucleophilic sites. nih.gov

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of a ligand within a biological system, such as a protein's binding pocket. nih.govnih.gov These simulations provide information on the stability of the ligand-receptor complex over time. nih.gov Studies on indazole derivatives have used MD simulations to confirm that the ligand remains stable within the active site of its target protein, reinforcing the findings from molecular docking. nih.gov

Quantum chemical methods are highly effective in predicting spectroscopic properties. researchgate.net Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for indazole derivatives have shown strong agreement with experimental data. researchgate.netjmaterenvironsci.com For example, DFT calculations have been used to predict the ¹H and ¹³C NMR spectra and IR stretching frequencies for various N-alkylated indazole derivatives, which aids in their structural characterization. nih.govmdpi.com These computational predictions serve as a powerful complement to experimental spectroscopy for confirming the synthesis and structure of new compounds like 5-bromo-4-ethyl-1H-indazole. samipubco.com

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govresearchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Docking algorithms calculate the binding affinity, typically expressed as a binding energy in kcal/mol, which estimates the strength of the ligand-receptor interaction. nih.gov A lower (more negative) binding energy indicates a more stable and favorable interaction. Numerous studies on indazole derivatives have utilized molecular docking to assess their potential as inhibitors for various protein targets, such as kinases and other enzymes. mdpi.comresearchgate.netnih.gov For instance, certain 3-carboxamide indazole derivatives were docked against a renal cancer-related protein (PDB: 6FEW), with some compounds showing high binding energies, suggesting potent inhibitory activity. nih.govnih.gov

Role of 5 Bromo 4 Ethyl 1h Indazole and Its Derivatives As Pharmaceutical Intermediates and Synthetic Building Blocks

General Utility of Indazole Scaffolds in Medicinal Chemistry

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity. rsc.orgresearchgate.net This versatility has led to the development of a multitude of indazole-containing compounds with a broad spectrum of pharmacological effects. benthamdirect.com Research has extensively documented their efficacy as anti-inflammatory, antimicrobial, antifungal, antitumor, anti-HIV, and antiarrhythmic agents. nih.govresearchgate.netbiotech-asia.org

The therapeutic importance of the indazole core is underscored by its presence in several commercially successful drugs. nih.govresearchgate.net These drugs target a range of diseases, from cancer to nausea associated with chemotherapy, highlighting the scaffold's adaptability in drug design. pnrjournal.com The ability of the indazole ring system to act as both a functional substituent and a foundational scaffold allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. researchgate.net

Table 1: Examples of Marketed Drugs Containing the Indazole Scaffold

| Drug Name | Therapeutic Area | Mechanism of Action |

|---|---|---|

| Pazopanib | Oncology | Tyrosine Kinase Inhibitor nih.gov |

| Axitinib | Oncology | Tyrosine Kinase Inhibitor researchgate.net |

| Niraparib | Oncology | PARP Inhibitor nih.gov |

| Entrectinib | Oncology | ALK, ROS1, and TRK Inhibitor nih.govresearchgate.net |

| Benzydamine | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) pnrjournal.com |

| Granisetron | Antiemetic | 5-HT3 receptor antagonist pnrjournal.com |

Strategies for Derivatization to Access Diverse Chemical Libraries

The 5-bromo-4-ethyl-1H-indazole molecule is primed for chemical modification at several positions, making it an excellent starting point for generating libraries of related compounds for structure-activity relationship (SAR) studies. The two primary sites for derivatization are the nitrogen atom of the pyrazole (B372694) ring and the carbon atom bearing the bromine substituent.

N-Functionalization: The indazole ring exists in two stable tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being thermodynamically predominant. nih.govresearchgate.net The nitrogen atom of the 1H-indazole can be readily alkylated or arylated to produce N-1 substituted derivatives. These reactions are crucial as N-substitution can significantly impact a molecule's biological activity and physical properties.

C5-Functionalization via Cross-Coupling: The bromine atom at the C5 position is the most versatile functional handle on the molecule. It serves as an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their ability to form new carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.org

Suzuki-Miyaura Coupling: This reaction pairs the bromoindazole with a boronic acid or ester to form a new C-C bond, enabling the introduction of various aryl and heteroaryl groups. rsc.orgmdpi.com This method is highly valued for its broad functional group tolerance and is widely used to synthesize biaryl structures common in pharmaceuticals. mdpi.comresearchgate.net Microwave-assisted Suzuki-Miyaura reactions have been shown to be particularly efficient for coupling N-unprotected 3-bromoindazoles. researchgate.netepa.gov

Heck Coupling: This reaction allows for the introduction of alkenyl groups by coupling the bromoindazole with an alkene.

Sonogashira Coupling: This method is used to install alkynyl moieties by reacting the bromoindazole with a terminal alkyne.

Buchwald-Hartwig Amination: This reaction forms a new C-N bond, allowing for the synthesis of C5-aminoindazole derivatives.

The strategic placement of the bromine atom allows for the regioselective introduction of diverse substituents, which is critical for exploring the chemical space around the indazole core and optimizing biological activity. rsc.org

Table 2: Key Derivatization Reactions for Bromo-Indazole Scaffolds

| Reaction Type | Reagents/Catalyst | Group Introduced | Bond Formed |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base | Alkyl group | N-C |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, Base | Aryl or Heteroaryl group | C-C mdpi.com |

| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl group | C-C |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl group | C-C |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino group | C-N |

Development of Advanced Synthetic Methodologies for Complex Molecule Assembly

Beyond simple derivatization, 5-bromo-4-ethyl-1H-indazole serves as a foundational building block in multi-step syntheses aimed at constructing highly complex molecular architectures. Advanced synthetic methodologies leverage the unique reactivity of the indazole core and its substituents to build intricate heterocyclic systems.

Transition metal catalysis remains central to these advanced strategies. For instance, sequential cross-coupling reactions can be employed, where the bromo-indazole is first modified at one position (e.g., via Suzuki coupling at C5) and then the resulting product undergoes further transformation at another site, such as C-H functionalization at the C3 or C7 position. rsc.org

Recent advancements include:

Direct C-H Functionalization: Palladium- and rhodium-catalyzed reactions have been developed to directly functionalize C-H bonds on the indazole ring. acs.orgnih.gov These methods offer a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. For example, Rh(III)-catalyzed C-H bond addition of azobenzenes to aldehydes provides an efficient, one-step synthesis of substituted N-aryl-2H-indazoles. nih.govacs.org

Cascade or Domino Reactions: These elegant synthetic strategies involve multiple bond-forming events occurring in a single pot, often initiated by a single catalytic event. An appropriately substituted indazole intermediate can be designed to undergo a cascade cyclization, rapidly building molecular complexity and forming polycyclic systems.

Photocatalysis: The use of visible light to drive chemical reactions has emerged as a powerful and sustainable tool in organic synthesis. Photocatalytic methods are being developed for the functionalization of heterocyclic compounds like indazole, offering novel pathways for derivatization. researchgate.net

These advanced methodologies enable chemists to move beyond simple library generation and towards the rational design and synthesis of complex, three-dimensional molecules with precisely controlled stereochemistry, which is often a prerequisite for potent and selective biological activity. The 5-bromo-4-ethyl-1H-indazole scaffold, with its inherent reactivity and strategic functionalization, is an exemplary starting material for these sophisticated synthetic endeavors.

Q & A

Basic: What are the optimal synthetic routes for 5-bromo-4-ethyl-1H-indazole, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of 5-bromo-4-ethyl-1H-indazole typically involves bromination and alkylation steps. A plausible route includes:

Bromination : Use N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) to introduce bromine at the 5-position of the indazole precursor .

Ethylation : Employ ethylation reagents like ethyl iodide or ethyl bromide with a base (e.g., NaH or K₂CO₃) in THF or DMF at 60–80°C .

Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Adjust solvent polarity (e.g., switch from THF to DMF) to improve solubility of intermediates.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Basic: Which analytical techniques are critical for confirming the structure and purity of 5-bromo-4-ethyl-1H-indazole?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ethyl group integration (e.g., δ ~1.3 ppm for CH₃ and δ ~2.8 ppm for CH₂ in ethyl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 239.0 for C₉H₁₀BrN₂) .

- FTIR : Detect functional groups (e.g., C-Br stretch ~600 cm⁻¹) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm.

Basic: How does the reactivity of 5-bromo-4-ethyl-1H-indazole compare to other brominated indazoles in substitution reactions?

Methodological Answer:

The ethyl group at the 4-position enhances steric hindrance, reducing nucleophilic substitution rates at the 5-bromo position compared to less-substituted analogs (e.g., 5-bromo-1H-indazole). Key observations:

- Suzuki Coupling : Requires higher Pd catalyst loading (5 mol% vs. 2 mol% for unsubstituted analogs) and extended reaction times (24–48 h) .

- SNAr Reactions : Use polar aprotic solvents (e.g., DMSO) and elevated temperatures (80–100°C) to overcome steric effects .

Advanced: What computational strategies are recommended for studying the binding affinity of 5-bromo-4-ethyl-1H-indazole to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase). Parameterize the bromine atom using AM1-BCC charges .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- ADMET Prediction : Utilize SwissADME or pkCSM to predict pharmacokinetics (e.g., logP ~2.5, moderate blood-brain barrier permeability) .

Advanced: How can X-ray crystallography and SHELXL refine the crystal structure of 5-bromo-4-ethyl-1H-indazole?

Methodological Answer:

- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Resolve data to 0.8 Å resolution .

- Refinement in SHELXL :

- CIF Deposition : Include H-atom positions and disorder modeling for ethyl groups in the Cambridge Structural Database (CSD) .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀ values in cancer cell lines) using random-effects models.

- Experimental Replication : Standardize protocols (e.g., MTT assay incubation time: 48 h, 10% FBS) to minimize variability .

- Control Benchmarking : Compare against reference compounds (e.g., cisplatin for cytotoxicity) to calibrate activity thresholds .

Advanced: What in vitro assays are suitable for evaluating the anti-cancer potential of 5-bromo-4-ethyl-1H-indazole?

Methodological Answer:

- Cytotoxicity : MTT/WST-1 assays on HeLa or MCF-7 cells (72 h exposure, 10 µM–100 µM dose range) .

- Apoptosis : Annexin V-FITC/PI staining followed by flow cytometry.

- Cell Cycle Analysis : PI staining with Guava Muse® Cell Analyzer to detect G1/S arrest .

- Target Inhibition : Western blotting for phospho-EGFR or caspase-3 activation .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the ethyl group in 5-bromo-4-ethyl-1H-indazole?

Methodological Answer:

- Analog Synthesis : Replace ethyl with methyl, propyl, or aryl groups.

- Biological Testing : Compare IC₅₀ values across analogs to identify steric/electronic effects.

- Computational Analysis : Map electrostatic potential surfaces (EPS) to correlate substituent bulk with target binding .

Advanced: What mechanistic insights can be gained from kinetic isotope effect (KIE) studies on bromine substitution reactions?

Methodological Answer:

- Deuterium Labeling : Synthesize deuterated ethyl analogs (e.g., CD₂CD₃) to study secondary KIEs.

- Rate Measurement : Use HPLC to track substrate depletion in SNAr reactions (e.g., kH/kD ~1.0 suggests non-concerted mechanisms) .

- DFT Calculations : Compare activation energies for bromine displacement pathways (e.g., associative vs. dissociative) .

Advanced: What experimental approaches assess the stability of 5-bromo-4-ethyl-1H-indazole under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.